2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
Description
The compound 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide (CAS: 897456-17-6) features a central acetamide backbone linked to a 4-ethoxyphenyl group and a 5-(4-methoxyphenyl)-1H-imidazole ring via a thioethyl bridge. Its molecular formula is C21H22FN3O2S, with a molecular weight of 399.5 g/mol . The ethoxy (-OCH2CH3) and methoxy (-OCH3) substituents are electron-donating groups, influencing solubility and electronic properties. Structural analogs often vary in substituents on the imidazole ring, acetamide linkage, or aryl groups, impacting biological activity and physicochemical parameters.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-28-19-8-4-16(5-9-19)14-21(26)23-12-13-29-22-24-15-20(25-22)17-6-10-18(27-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRPVZVIOFSYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide , identified by its CAS number 897455-28-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, summarizing research findings, case studies, and relevant data.
The compound's molecular formula is with a molecular weight of 411.5 g/mol. Its structure includes an ethoxyphenyl group, an imidazole moiety, and a thioether linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 897455-28-6 |
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring imidazole and thioether functionalities. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines, indicating promising anticancer properties .
Case Study: Anticancer Efficacy
- Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer)
- IC50 Values :
- HCT-116: 6.2 μM
- T47D: 27.3 μM
Antioxidant Activity
The antioxidant activity of similar compounds has been evaluated using the DPPH radical scavenging method. Compounds with structural similarities to This compound have demonstrated antioxidant activities comparable to ascorbic acid, suggesting that this compound may also possess significant antioxidant properties .
The proposed mechanisms by which this compound exerts its biological effects include:
- Radical Scavenging : The presence of the imidazole ring may facilitate electron donation, neutralizing free radicals.
- Enzyme Inhibition : Similar compounds have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which could be relevant for neuroprotective applications .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound Name | Activity Type | IC50 (μM) |
|---|---|---|
| 5-(4-Methoxyphenyl)-1H-imidazole | Anticancer | 27.3 |
| Novel Triazole Derivative | Antioxidant | Comparable to Ascorbic Acid |
| Pyridine Derivative | Enzyme Inhibition | Effective |
Literature Review
Extensive literature reviews indicate that compounds with similar structures often exhibit multifaceted biological activities, including anticancer, antioxidant, and enzyme inhibition properties. The incorporation of various functional groups significantly influences these activities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazole and thioether moieties can exhibit anticancer properties. For instance, derivatives of imidazole have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study demonstrated that similar imidazole-based compounds effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The presence of the thioether group in the compound may enhance its antimicrobial activity. Thioether-containing compounds have been reported to possess significant antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
In vitro studies showed that derivatives with similar structures exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Receptor Modulation
The compound's structure suggests it may interact with various biological receptors, potentially modulating their activity. Research into related compounds has indicated that they can act as agonists or antagonists at specific receptors, which is crucial for drug development.
Case Study: CCK1 Receptor Interaction
Affinity studies revealed that compounds structurally related to 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide exhibited significant binding affinity to the human cholecystokinin (CCK1) receptor, which is implicated in digestive processes and appetite regulation .
Anti-inflammatory Effects
Compounds containing imidazole rings have been associated with anti-inflammatory activities. This characteristic could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Case Study: In Vivo Anti-inflammatory Activity
Research demonstrated that similar imidazole derivatives reduced inflammation in animal models of arthritis, indicating their potential use as anti-inflammatory agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Imidazole Ring
-
- Structure: 2-((5-(4-Methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide.
- Key Differences: Replaces the thioethyl group with a thiazol-2-yl moiety and introduces a 4-methylphenyl substituent on the imidazole.
- Molecular Weight: 407.10 g/mol.
- Biological Activity: Exhibits COX-1/2 inhibitory activity, as inferred from structural similarity to reported derivatives .
N-(2-Chlorophenyl)-2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide ():
Variations in the Acetamide Linkage
- Compound 1b (): Structure: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(isoxazol-3-yl)acetamide. Key Differences: Pyridine core replaces the imidazole, with dual 4-methoxyphenyl substituents. Implications: The pyridine scaffold and cyano group may alter electronic properties and binding affinity compared to imidazole-based analogs .
- N-(6-Chlorobenzothiazole-2-yl)-2-(4-Methoxyphenyl)acetamide (): Structure: Benzothiazole replaces the imidazole ring. Implications: Benzothiazoles are known for anticancer and antimicrobial activities, suggesting divergent biological targets compared to imidazole derivatives .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(4-ethoxyphenyl)-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
Imidazole-thiol preparation : React 5-(4-methoxyphenyl)-1H-imidazole-2-thiol with a halogenated acetamide derivative (e.g., 2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .
Acetamide coupling : Use nucleophilic substitution or coupling agents (e.g., EDCI/HOBt) to attach the ethoxyphenyl acetic acid moiety to the amine group of the thioethyl intermediate .
Purification : Recrystallization from ethanol or methanol is common to achieve >95% purity, verified by NMR and HPLC .
Q. How is structural integrity and purity validated for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of key functional groups (e.g., ethoxy protons at δ 1.2–1.4 ppm, imidazole protons at δ 7.2–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass .
Advanced Research Questions
Q. How can low yields in the thioether coupling step be addressed?
- Methodological Answer :
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or phase-transfer catalysts may improve reaction efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the thiol group .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energetics and optimize reaction pathways .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (e.g., DMSO ≤0.1%) .
- Purity Reassessment : Verify compound integrity post-storage via NMR to rule out degradation .
- Dose-Response Replication : Perform triplicate experiments with positive controls (e.g., cisplatin for cytotoxicity studies) .
Q. How to design a study investigating the compound’s mechanism of action?
- Methodological Answer :
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like COX-1/2, referencing structural analogs with known inhibition .
- Enzyme Assays : Measure IC₅₀ against purified targets (e.g., cyclooxygenase) using fluorometric or colorimetric substrates .
- Pathway Analysis : Perform RNA sequencing on treated cell lines to identify dysregulated pathways (e.g., apoptosis or inflammation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
